molecular formula C10H23N B3267400 2-Methylnonan-1-amine CAS No. 44995-93-9

2-Methylnonan-1-amine

Cat. No.: B3267400
CAS No.: 44995-93-9
M. Wt: 157.3 g/mol
InChI Key: YUHZZTIELHYAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylnonan-1-amine, also known as 2-methyl-1-nonanamine, is an organic compound with the molecular formula C10H23N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is a liquid at room temperature and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing primary amines like 2-Methylnonan-1-amine is through the nucleophilic substitution of haloalkanes with ammonia.

    Reductive Amination: Another method involves the reductive amination of aldehydes or ketones.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylnonan-1-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnonan-1-amine involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with other molecules, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as enzyme interactions in biological systems or catalytic roles in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-Methylnonan-1-amine is unique due to its specific carbon chain length and the position of the methyl group, which can influence its physical properties and reactivity compared to other similar amines .

Properties

IUPAC Name

2-methylnonan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHZZTIELHYAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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